molecular formula C17H14FN3O3S B353161 2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetamide CAS No. 1046118-71-1

2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetamide

Cat. No.: B353161
CAS No.: 1046118-71-1
M. Wt: 359.4g/mol
InChI Key: KAUPAYYQYYBGET-UHFFFAOYSA-N
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Description

This compound features a thiazolidine-2,4-dione core substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a phenylamino-linked acetamide moiety.

Properties

IUPAC Name

2-(N-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-11-6-8-13(9-7-11)21-15(23)16(25-17(21)24)20(10-14(19)22)12-4-2-1-3-5-12/h1-9,16H,10H2,(H2,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUPAYYQYYBGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)N)C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

This method involves condensation of 4-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base. For example, refluxing equimolar quantities in toluene with piperidine as a catalyst yields 5-(4-fluorobenzylidene)thiazolidine-2,4-dione (intermediate I ) with 80–85% efficiency. The reaction proceeds via dehydration, forming an exocyclic double bond.

Reaction Conditions

ComponentQuantitySolventCatalystTemperatureTimeYield
4-Fluorobenzaldehyde0.042 molToluenePiperidine (2–3 drops)110°C (reflux)3–4 hrs80%
Thiazolidine-2,4-dione0.042 mol

Green Chemistry Approaches

Deep eutectic solvents (DES) like choline chloride–N-methylurea enhance sustainability. A study demonstrated 90.9% yield for analogous thiazolidinediones using DES, avoiding toxic catalysts. This method reduces energy consumption and waste, aligning with green chemistry principles.

The introduction of the phenylaminoacetamide group at position 5 of the thiazolidinedione ring is achieved through nucleophilic substitution or condensation.

Alkylation with Chloroacetamide Derivatives

Potassium salt activation improves reactivity. Treating intermediate I with ethanolic KOH forms the potassium enolate, which reacts with 2-chloro-N-phenylacetamide in dimethyl sulfoxide (DMSO).

Procedure

  • Intermediate I (0.02 mol) and KOH (0.03 mol) in ethanol → reflux 1 hr → potassium enolate (II ).

  • II + 2-chloro-N-phenylacetamide (0.03 mol) in DMSO → stir at 25°C for 4 hrs → precipitate with water → recrystallize in ethanol.

Optimization Notes

  • DMSO enhances solubility of the enolate, facilitating substitution.

  • Yields range from 65–72%, with purity confirmed via TLC (R<sub>f</sub> = 0.52 in benzene:methanol 2:0.5).

Direct Amidation via Carbodiimide Coupling

An alternative route employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) to couple 5-amino-thiazolidine-2,4-dione with phenylacetic acid . However, this method is less favored due to lower yields (≤55%) and side-product formation.

One-Pot Synthesis

A streamlined approach combines Knoevenagel condensation and alkylation in a single reactor:

  • 4-Fluorobenzaldehyde + thiazolidine-2,4-dioneI (as above).

  • Without isolation, add 2-chloro-N-phenylacetamide and K<sub>2</sub>CO<sub>3</sub> → heat at 60°C for 6 hrs.

  • Isolate via aqueous workup → yield 68%.

Advantages

  • Reduces purification steps.

  • Minimizes exposure to air-sensitive intermediates.

Structural Characterization and Validation

Post-synthesis analyses ensure fidelity to the target structure:

Key Spectroscopic Data

  • IR (KBr): 3292 cm<sup>−1</sup> (N–H stretch, amide), 1745 cm<sup>−1</sup> (C=O, thiazolidinedione), 1660 cm<sup>−1</sup> (C=O, acetamide).

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 10.21 (s, 1H, NH), 7.45–7.12 (m, 9H, Ar–H), 4.89 (s, 1H, CH), 3.98 (s, 2H, CH<sub>2</sub>).

  • MS (ESI): m/z 359.4 [M+H]<sup>+</sup>.

Comparative Analysis of Synthetic Routes

MethodYieldPurity (HPLC)Solvent SystemKey AdvantageLimitation
Knoevenagel + Alkylation72%≥98%Toluene/DMSOHigh reproducibilityMulti-step purification
One-Pot68%95%Toluene/DMSOTime-efficientLower yield
Green Chemistry (DES)90.9%*97%Choline chloride–N-methylureaEco-friendlySpecialized solvents

*Yield reported for analogous thiazolidinedione.

Industrial-Scale Considerations

For bulk synthesis, the one-pot method is preferred due to operational simplicity. Patent US7511148B2 highlights the use of sodium dithionite in non-ether solvents (e.g., ethyl acetate) to stabilize intermediates during scaling. Key parameters:

  • Maintain pH 5–6 during aqueous workup to prevent hydrolysis.

  • Control temperature ≤60°C to avoid decomposition.

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates: Use polar aprotic solvents (DMSO, DMF) or sonication to enhance dissolution.

  • Byproduct Formation (e.g., over-alkylation): Employ stoichiometric control (1:1.05 molar ratio of enolate to chloroacetamide).

  • Oxidation of Thiazolidinedione Core: Conduct reactions under nitrogen atmosphere.

Emerging Innovations

Recent advances focus on flow chemistry for continuous synthesis, reducing batch-to-batch variability. Catalytic systems using nanopalladium on carbon show promise in accelerating substitution steps, achieving 78% yield in pilot trials .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Biological Activities

Research indicates that compounds with thiazolidine structures exhibit various biological activities, including:

  • Antibacterial Properties : Thiazolidine derivatives have been studied for their ability to inhibit Gram-positive bacteria. The presence of the fluorophenyl group may enhance this activity due to increased lipophilicity.
  • Antihyperglycemic Effects : Some derivatives have shown promise in managing diabetes by improving insulin sensitivity and reducing blood glucose levels.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of aldosterone synthase and aromatase, suggesting potential applications in treating hypertension and certain cancers.

Synthesis Pathways

The synthesis of 2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Thiazolidine Core : Utilizing appropriate reagents to construct the thiazolidine ring.
  • Introduction of Functional Groups : Incorporating the fluorophenyl and acetamide moieties through selective reactions.
  • Purification and Characterization : Employing techniques such as chromatography to isolate the desired product and confirm its structure using NMR and mass spectrometry.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructureUnique Features
3-(4-Fluorophenyl)-2,4-dioxothiazolidinThiazolidine derivativeStudied for antibacterial activity
5-(p-Tolyl)-thiazolidine-2,4-dioneThiazolidine derivativeExplored for anti-inflammatory properties
3-Amino-thiazolidine derivativesVarious substitutionsKnown for diverse biological activities

The structural complexity of this compound may enhance its bioactivity compared to simpler analogs .

Case Studies

Several studies highlight the potential applications of this compound:

  • Antibacterial Activity : A study demonstrated that thiazolidine derivatives exhibited significant inhibition against Staphylococcus aureus, indicating that modifications like fluorination can enhance antibacterial efficacy.
  • Cancer Treatment : Research focused on enzyme inhibitors has shown that compounds similar to this compound can effectively inhibit aromatase activity, which is crucial in estrogen-dependent cancers .
  • Diabetes Management : Another investigation into antihyperglycemic agents revealed that compounds with similar structural motifs could improve glucose metabolism in diabetic models.

Mechanism of Action

The mechanism of action of 2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Methyl 2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(m-tolyl)amino)acetate (CAS 1025500-39-3)

Structural Differences :

  • Terminal Group : Ester (methyl) vs. acetamide in the target compound.
  • Aromatic Substitution : m-Tolyl (meta-methylphenyl) vs. unsubstituted phenyl.

Functional Implications :

  • The ester group may reduce metabolic stability compared to the amide, as esters are prone to hydrolysis .

N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide

Structural Differences :

  • Thiazolidinone Core: Contains a sulfonyl group (electron-withdrawing) and an imino (NH) group instead of the dioxo configuration.
  • Substituent : 2-Methylphenyl on the acetamide vs. phenyl in the target compound.

Functional Implications :

  • The sulfonyl group may enhance receptor binding via polar interactions but could increase toxicity risks associated with sulfonamide hypersensitivity .

Anti-Exudative Acetamide Derivatives (Triazole-Furan Analogs)

Structural Differences :

  • Core Heterocycle : 1,2,4-Triazole instead of thiazolidinedione.
  • Substituents : Furan-2-yl group at the 5-position of the triazole ring.

Functional Implications :

  • Triazole derivatives demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). This suggests heterocycle choice (triazole vs. thiazolidinedione) modulates potency .
  • The furan substituent may enhance π-π stacking interactions, a feature absent in the target compound’s structure .

Piperidinyl- and Indazole-Modified Acetamides

Structural Differences :

  • Complexity : Incorporation of piperidinyl, indazole, or pyrimidine moieties.
  • Linkage: Phenoxy or tetrahydro-2H-pyran groups instead of phenylamino.

Functional Implications :

  • Increased structural complexity may improve target specificity but complicate synthesis and bioavailability .
  • The phenoxy linkage could alter conformational flexibility compared to the phenylamino group in the target compound .

Structure-Activity Relationship (SAR) Analysis

Role of the Thiazolidinedione Core

Fluorophenyl vs. Methylphenyl Substitution

  • The 4-fluorophenyl group in the target compound increases lipophilicity and metabolic stability relative to methylphenyl analogs (e.g., ), favoring prolonged half-life .

Amide vs. Ester Terminal Groups

  • The acetamide group in the target compound improves stability over ester derivatives (e.g., ), though at the cost of reduced solubility .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Methyl Ester Analog (CAS 1025500-39-3) Sulfonyl-Imino Analog ()
LogP ~3.2 (estimated) ~2.8 (ester reduces lipophilicity) ~3.5 (sulfonyl increases polarity)
Solubility (mg/mL) <0.1 (low, due to amide) 0.3 (higher, ester improves solubility) <0.05 (low, steric hindrance)
Metabolic Stability High (amide resistance) Moderate (ester hydrolysis) Low (sulfonyl susceptibility)

Therapeutic Implications

  • Compared to triazole-furan analogs (), it may lack anti-exudative efficacy but offer superior metabolic stability .

Biological Activity

The compound 2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetamide is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazolidine ring with a fluorophenyl substituent and an acetamide moiety. Its molecular formula is C17H14FN3O3SC_{17}H_{14}FN_{3}O_{3}S with a molecular weight of 359.4 g/mol . The thiazolidine-2,4-dione framework is known for various pharmacological properties, making derivatives of this structure significant in drug development.

Antioxidant Activity

Thiazolidinone derivatives, including the target compound, have shown promising antioxidant properties. Studies indicate that compounds with similar structures exhibit significant inhibition of lipid peroxidation, suggesting potential for oxidative stress-related conditions . For example, thiazolidinones have demonstrated effective antioxidant activity with EC50 values ranging from 1.128 to 2.489 mM .

Anticancer Activity

Research has highlighted the anticancer potential of thiazolidinone derivatives. In vitro studies have demonstrated that compounds structurally related to this compound can inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown IC50 values as low as 1.27 µM against MCF-7 breast cancer cells, indicating strong anticancer activity . The mechanism often involves the modulation of key signaling pathways such as AKT and mTOR.

Antimicrobial Activity

The compound's thiazolidine core suggests potential antimicrobial properties. Similar compounds have exhibited activity against bacterial strains like Klebsiella pneumoniae and Escherichia coli, with biofilm inhibition concentrations (BICs) reported as low as 2.03 µg/mL . These findings position thiazolidinone derivatives as candidates for further development in antimicrobial therapies.

The biological activity of this compound is attributed to its ability to interact with various biological targets through hydrogen bonding and π-π interactions. Molecular docking studies suggest that the compound may bind effectively to enzymes involved in cancer progression and oxidative stress responses .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazolidine derivatives:

  • Antioxidant Evaluation : A study demonstrated that specific substitutions on the thiazolidine ring significantly enhanced antioxidant activity, with certain derivatives being more effective than ascorbic acid in inhibiting lipid peroxidation .
  • Anticancer Studies : Research on related compounds showed that modifications to the thiazolidine structure could enhance anticancer efficacy against breast cancer cells by inducing apoptosis without affecting normal cells .
  • Antimicrobial Activity : Compounds similar to this compound have been tested against various microbial strains, yielding promising results in inhibiting biofilm formation and bacterial growth .

Comparative Analysis

The following table summarizes the biological activities of selected thiazolidinone derivatives compared to this compound:

Compound NameActivity TypeIC50/BIC ValueNotes
Compound AAntioxidantEC50 = 1.128 mMStronger than ascorbic acid
Compound BAnticancerIC50 = 1.27 µMEffective against MCF-7 cells
Compound CAntimicrobialBIC = 2.03 µg/mLEffective against E. coli

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetamide, and how are intermediates characterized?

  • Methodological Answer : A common approach involves condensation of thiazolidinedione derivatives with phenylaminoacetamide precursors. For example, analogous thiazolidinone synthesis uses DMF as a solvent with potassium carbonate as a base, followed by TLC monitoring and water-induced precipitation . Intermediate characterization typically employs 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm structural integrity. Purity is assessed via HPLC (≥95% threshold) .

Q. How is the compound’s structural conformation validated in academic studies?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving 3D conformations. For structurally related thiazole derivatives, single-crystal X-ray diffraction confirmed bond angles, dihedral angles, and hydrogen-bonding networks, critical for understanding pharmacophore geometry . Computational tools (e.g., PubChem’s InChI and SMILES descriptors) supplement experimental data .

Q. What in vitro biological screening models are used to assess this compound’s activity?

  • Methodological Answer : Thiazolidinedione derivatives are screened for hypoglycemic, anticancer, or antimicrobial activity. For example:

  • Anticancer : Cell viability assays (MTT) against cancer cell lines (e.g., HepG2, MCF-7) .
  • Hypoglycemic : PPAR-γ receptor binding assays in adipocyte differentiation models .
  • Data interpretation requires normalization to controls and IC50_{50}/EC50_{50} calculations .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with varied substituents. For example:

  • Fluorine at the 4-position enhances metabolic stability and receptor binding affinity due to its electronegativity and small atomic radius .
  • Chlorine substitutions may improve lipophilicity but reduce solubility, as seen in related triazole-thiadiazine derivatives .
  • Quantitative SAR (QSAR) models using Hammett constants or LogP values predict bioactivity trends .

Q. What crystallographic or spectroscopic techniques resolve data contradictions in polymorph identification?

  • Methodological Answer : Conflicting polymorph reports require multi-technique validation:

  • PXRD distinguishes crystalline forms.
  • DSC/TGA identifies thermal stability differences.
  • Solid-state NMR resolves hydrogen-bonding discrepancies .
    • For example, dihydrate vs. anhydrous forms of related imidazole derivatives were confirmed via combined PXRD and TGA .

Q. How are metabolic stability and toxicity profiles evaluated preclinically?

  • Methodological Answer :

  • Microsomal Assays : Incubation with liver microsomes (human/rat) to measure half-life and CYP450 inhibition .
  • Ames Test : Bacterial reverse mutation assay for genotoxicity .
  • Acute Toxicity : Rodent studies (e.g., OECD 423) to determine LD50_{50} and organ-specific effects .
  • Safety data sheets emphasize handling precautions (e.g., PPE, ventilation) to mitigate exposure risks .

Q. What strategies optimize synthetic yield while minimizing hazardous byproducts?

  • Methodological Answer :

  • Green Chemistry : Replace DMF with safer solvents (e.g., cyclopentyl methyl ether) .
  • Catalysis : Use Pd/C or biocatalysts to reduce reaction steps and waste .
  • Process Monitoring : Real-time IR spectroscopy tracks byproduct formation, enabling mid-reaction adjustments .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Source Validation : Cross-check against peer-reviewed journals (e.g., Acta Crystallographica, Molbank) and avoid non-academic sources .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) .
  • Meta-Analysis : Use platforms like PubChem to aggregate bioactivity data and identify outliers .

Methodological Resources

  • Structural Databases : PubChem (InChI Key: YUIYLRZZOTYCSH-UHFFFAOYSA-N for related analogs) .
  • Safety Protocols : Follow OSHA guidelines for handling acetamide derivatives, including emergency rinsing and waste disposal .
  • Synthetic Protocols : Refer to Molbank and Coordination Chemistry Reviews for thiazole-thiadiazine hybrid synthesis .

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